

# Navigating the Safety Landscape of JAK Inhibitors: A Comparative Analysis

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## Compound of Interest

Compound Name: Upadacitinib Tartrate

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The advent of Janus kinase (JAK) inhibitors has revolutionized the treatment of numerous inflammatory and autoimmune diseases. However, their nuanced safety profiles necessitate a thorough understanding for informed clinical and developmental decision-making. This guide provides a comparative analysis of the safety profiles of several prominent JAK inhibitors: tofacitinib, baricitinib, upadacitinib, filgotinib, peficitinib, and deucravacitinib, supported by data from pivotal clinical trials and meta-analyses.

## Comparative Safety Profile of JAK Inhibitors

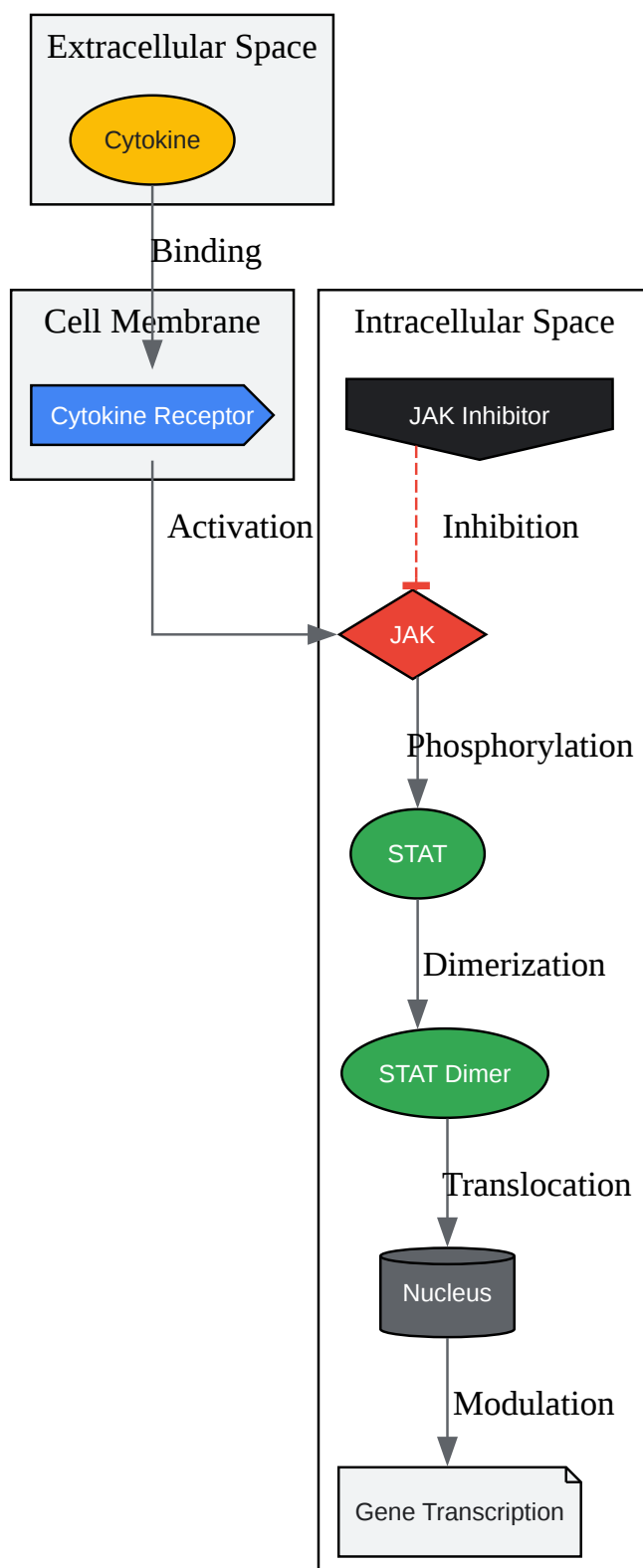
The following table summarizes the incidence rates of key adverse events of special interest (AESIs) across various JAK inhibitors. Data are presented as events per 100 patient-years (PY) to facilitate comparison. It is crucial to note that these rates are derived from different clinical trial programs with varying patient populations, disease severities, and follow-up durations; therefore, direct cross-trial comparisons should be interpreted with caution.

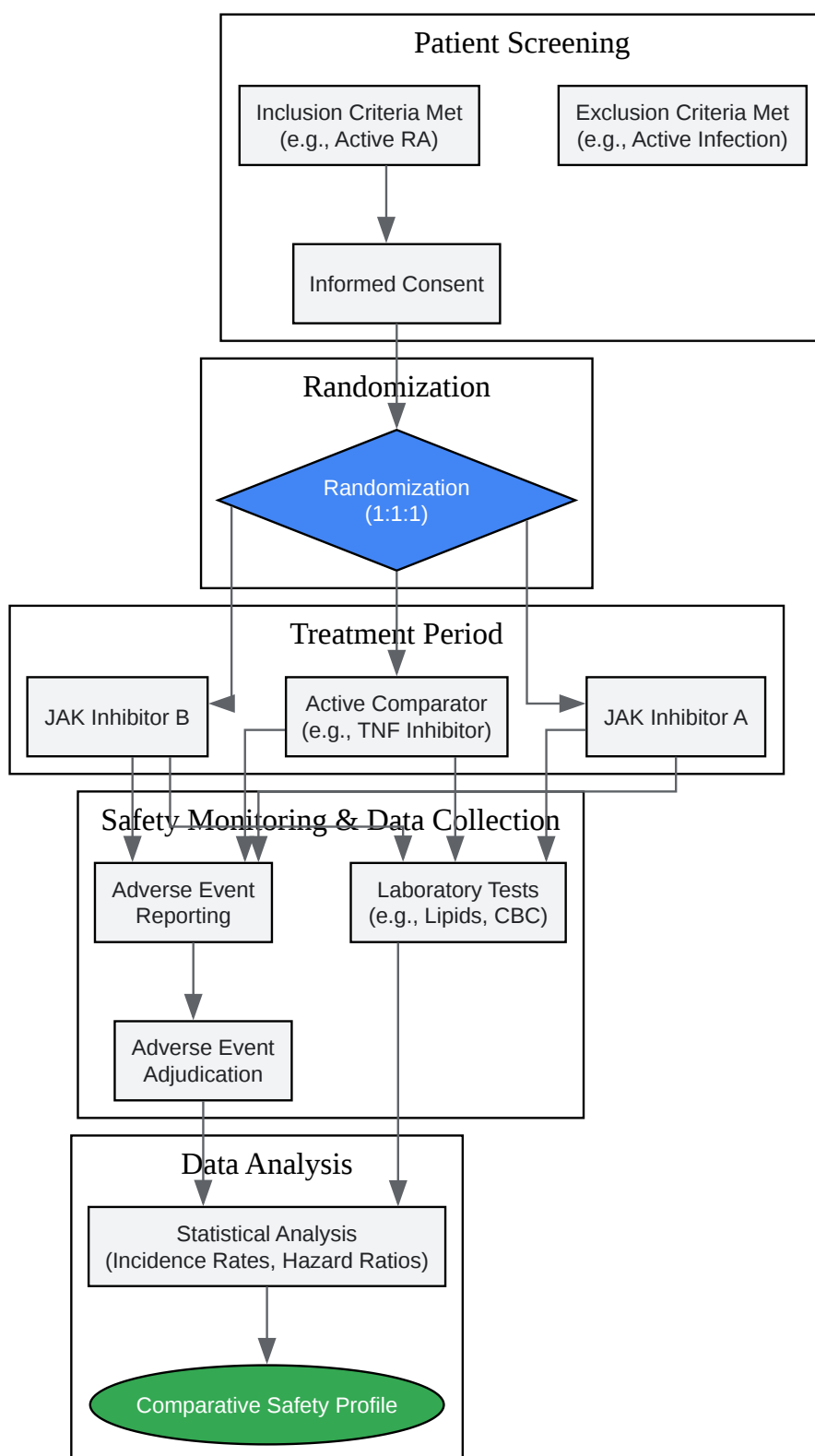
Adverse Event of Special Interest	Tofacitinib	Baricitinib	Upadacitinib	Filgotinib	Peficitinib	Deucravacitinib
Serious Infections	2.4 - 3.0	2.6 - 3.0	2.5 - 3.9	~3.1	Incidence increased vs. placebo	0.9 - 2.5
Major Adverse Cardiovascular Events (MACE)	0.4 - 0.91	~0.5	0.3 - 0.4	~0.4	Data not prominent	0.3
Venous Thromboembolism (VTE)	0.2 - 1.26	~0.5	0.1 - 0.4	~0.1	Data not prominent	0.1
Malignancies (excluding NMSC)	0.9 - 1.4	0.6 - 1.0	~1.4	~0.5-0.6	Data not prominent	0.3 - 0.9
Herpes Zoster	Higher risk vs. bDMARDs	3.0 - 3.8	Higher risk vs. comparators	1.1 - 1.5	17.3% of patients (long-term)	0.6

Note: NMSC = Non-Melanoma Skin Cancer; bDMARDs = biologic Disease-Modifying Antirheumatic Drugs. The data presented are aggregated from multiple sources and represent a range of reported incidences.

## Signaling Pathways and Experimental Workflow

To visually conceptualize the mechanism of action and the process of safety evaluation, the following diagrams are provided.





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